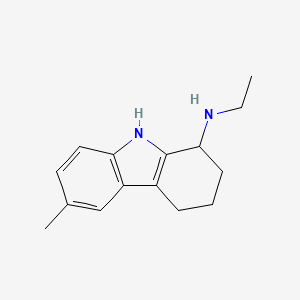

N-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

N-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a synthetic compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

Properties

IUPAC Name |

N-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2/c1-3-16-14-6-4-5-11-12-9-10(2)7-8-13(12)17-15(11)14/h7-9,14,16-17H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUTVACDIZQGRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC2=C1NC3=C2C=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385571 | |

| Record name | N-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118498-96-7 | |

| Record name | N-Ethyl-2,3,4,9-tetrahydro-6-methyl-1H-carbazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118498-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the Fischer indole synthesis method. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further reactions to introduce the N-ethyl and 6-methyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.

Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The compound's structure suggests potential applications in drug development, particularly for neurological disorders. The carbazole moiety is known for its ability to interact with neurotransmitter receptors, which could modulate their activity and influence pathways related to neuroprotection and neuroplasticity.

Case Study: Neuroprotective Agents

Research indicates that derivatives of carbazole compounds exhibit neuroprotective properties. For instance, studies have shown that certain carbazole derivatives can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration .

Materials Science

Organic Semiconductors and LEDs

The aromatic system present in this compound makes it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its electrical properties can be harnessed to create efficient electronic devices.

Biological Probes

This compound can serve as a probe in biological studies due to its ability to interact with various biomolecules. Its unique structure allows for the exploration of complex biological pathways.

Case Study: Interaction with Biomolecules

Research has demonstrated that carbazole derivatives can act as fluorescent probes for studying cellular processes. For instance, they have been used to visualize cellular uptake and localization within living cells .

Biological Activity

N-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a synthetic compound belonging to the carbazole derivative class. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound based on available research findings.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 118498-96-7 |

| Molecular Formula | C15H20N2 |

| Molecular Weight | 232.34 g/mol |

| Synthesis Method | Fischer indole synthesis |

The compound's synthesis typically involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions, leading to the formation of a tricyclic indole structure which is then modified to introduce the ethyl and methyl groups .

This compound exhibits various biological activities attributed to its structural properties. The compound is believed to interact with several biological pathways:

- Neurotransmitter Receptor Modulation : Similar carbazole derivatives have shown potential in modulating neurotransmitter receptors which could influence neurological functions.

- Kinase Inhibition : Initial studies suggest that this compound may exhibit inhibitory effects on certain kinases, which play critical roles in cell signaling and regulation.

Study on Anticancer Activity

A recent study investigated the anticancer potential of carbazole derivatives, including this compound. The study reported that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways. The IC50 values for cytotoxicity were determined to be in the low micromolar range (approximately 5–10 µM) for various cancer cell lines .

Neuroprotective Effects

Research has also indicated that N-ethyl derivatives can exhibit neuroprotective properties. A study focusing on neurodegenerative diseases found that this compound could reduce oxidative stress markers in neuronal cells. The protective effects were attributed to its ability to scavenge free radicals and inhibit apoptotic pathways .

Comparative Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.